Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495538
InChI: InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11;/h2-6H,1H3;1H
SMILES: COC(=O)C1=CC=CN2C1=NC=C2.Cl
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63 g/mol

Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride

CAS No.:

Cat. No.: VC13495538

Molecular Formula: C9H9ClN2O2

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride -

Specification

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
IUPAC Name methyl imidazo[1,2-a]pyridine-8-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11;/h2-6H,1H3;1H
Standard InChI Key SPZWZNLBQSHSLQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CN2C1=NC=C2.Cl
Canonical SMILES COC(=O)C1=CC=CN2C1=NC=C2.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. The methyl ester group at the 8-position introduces steric and electronic effects, while the hydrochloride salt improves aqueous solubility. The molecular formula is C₉H₉ClN₂O₂, with a molecular weight of 212.64 g/mol (calculated for the free base; hydrochloride adds 36.46 g/mol) .

Key Structural Features:

  • Imidazo[1,2-a]pyridine core: A planar, aromatic system enabling π-π interactions with biological targets.

  • Methyl ester (-COOCH₃): Enhances lipophilicity (LogP: ~1.12) and serves as a metabolically labile group .

  • Hydrochloride salt: Improves crystallinity and bioavailability by increasing water solubility .

Physicochemical Data

Table 1 summarizes critical physicochemical properties derived from experimental and computational studies :

PropertyValueMethod/Source
Molecular FormulaC₉H₉ClN₂O₂Chemsrc, PubChem
Molecular Weight212.64 g/mol (free base)Calculated
Exact Mass212.0353 g/molHigh-resolution MS
Partition Coefficient (LogP)1.12Computational estimation
Polar Surface Area (PSA)43.6 ŲTopological analysis
Solubility>10 mg/mL in DMSOExperimental data

Synthesis and Reaction Pathways

Metal-Free Condensation Strategies

Recent advances in imidazo[1,2-a]pyridine synthesis emphasize eco-friendly, catalyst-free approaches. A notable method involves the condensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes under solventless conditions. For example, reacting 2-aminopyridine with bromomalonaldehyde in ethanol–water media yields 3-carbaldehyde-substituted imidazo[1,2-a]pyridines via an enamine intermediate . This pathway avoids transition metals, reducing purification challenges and environmental impact .

Mechanistic Insights:

  • Nucleophilic Attack: The exocyclic amine of 2-aminopyridine attacks the electrophilic carbon of the α-halo carbonyl compound.

  • Cyclization: Intramolecular dehydration forms the imidazole ring.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Acid-Catalyzed Cyclizations

Strong acids like p-toluenesulfonic acid (pTSA) or sulfuric acid facilitate ketimine formation and subsequent cyclization. For instance, pTSA promotes the reaction between 2-aminopyridine and 1,3-dichloroacetone, yielding 3-chloroimidazo[1,2-a]pyridines as major products . The choice of acid influences regioselectivity: pTSA favors ketimine intermediates, while sulfuric acid enables dual catalysis for mixed products .

Pharmacological Applications

Antimicrobial Activity

The methyl ester derivative exhibits broad-spectrum activity:

  • Gram-positive bacteria: MIC = 4 µg/mL against Staphylococcus aureus.

  • Fungal pathogens: IC₅₀ = 8 µg/mL for Candida albicans .

Research Trends and Future Directions

Targeted Drug Delivery

Nanoparticle formulations (e.g., PLGA-based systems) enhance the compound’s tumor accumulation and reduce off-target toxicity. Recent in vivo studies show a 60% reduction in tumor volume compared to free drug administration .

Structure-Activity Relationship (SAR) Studies

Modifications at the 3- and 6-positions significantly alter bioactivity:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) improve kinase inhibition.

  • Hydrophilic substituents (-OH, -NH₂) enhance aqueous solubility but reduce membrane permeability .

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